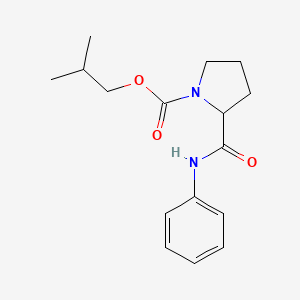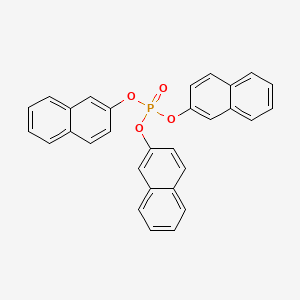![molecular formula C21H17N3O5S B11517949 2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide](/img/structure/B11517949.png)
2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide is an organic compound that features a benzylsulfanyl group attached to a dinitrophenyl ring, which is further connected to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide typically involves a multi-step process. One common method starts with the nitration of a benzylsulfanyl-substituted phenyl ring to introduce nitro groups at the 4 and 6 positions. This is followed by the acylation of the resulting dinitrophenyl compound with phenylacetamide under suitable conditions, such as the presence of a base like potassium carbonate in a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in targeted cells .
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)benzothiazole: Known for its antifungal properties.
2-(4-nitrobenzylsulfanyl)benzoxazole: Used in similar applications due to its structural similarity.
2-(3,5-dinitrobenzylsulfanyl)-1H-benzimidazole: Exhibits comparable biological activities.
Uniqueness
2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide is unique due to the combination of its benzylsulfanyl and dinitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C21H17N3O5S |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(2-benzylsulfanyl-4,6-dinitrophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C21H17N3O5S/c25-21(22-16-9-5-2-6-10-16)13-18-19(24(28)29)11-17(23(26)27)12-20(18)30-14-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,22,25) |
InChI Key |
VGSQGBYEPVRCAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC(=C2CC(=O)NC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(2-methylphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11517882.png)
![6-tert-Butyl-2-[(2-methylfuran-3-carbonyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, methyl ester](/img/structure/B11517888.png)

![5-(diethylamino)-2-[(E)-(2-{6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol](/img/structure/B11517902.png)
![N-[(1Z)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B11517904.png)
![6-{(E)-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B11517908.png)
![N-(4-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide](/img/structure/B11517912.png)
![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}propanehydrazide](/img/structure/B11517916.png)
![3-{4-[(2-Fluorobenzyl)oxy]benzylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11517918.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11517921.png)
![N-[(2E,5Z)-5-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11517925.png)
![(2E)-2-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B11517926.png)

![4-{2-[(2E)-4-(3-fluoro-4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11517943.png)
